Bienvenue dans la boutique en ligne BenchChem!

2',5'-Dideoxyuridine

Structural Biology X-ray Crystallography Thymidylate Synthase Inhibition

2',5'-Dideoxyuridine (ddUrd) is the definitive 5'-deoxy nucleoside scaffold for phosphorylation-independent thymidylate synthase (TS) inhibition—binding directly to TS without the 5'-phosphorylation cascade required by 2'-deoxyuridine and other 5'-hydroxyl analogs. Validated by co-crystallization with E. coli TS (PDB: 1DDU, 2.1 Å resolution). This kinase-bypass mechanism confers distinct intracellular stability, circumventing dephosphorylation by cytosolic 5'-nucleotidases. Essential for antifolate combination therapy design, viral thymidine kinase selectivity assays, and phosphoramidate prodrug development. Do not substitute with 2'-deoxyuridine or 2',3'-dideoxyuridine—only ddUrd enables direct TS binding without metabolic activation. Order ≥98% pure compound for reproducible crystallography and enzymology.

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
CAS No. 35959-50-3
Cat. No. B1594094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',5'-Dideoxyuridine
CAS35959-50-3
Molecular FormulaC9H12N2O4
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESCC1C(CC(O1)N2C=CC(=O)NC2=O)O
InChIInChI=1S/C9H12N2O4/c1-5-6(12)4-8(15-5)11-3-2-7(13)10-9(11)14/h2-3,5-6,8,12H,4H2,1H3,(H,10,13,14)/t5-,6+,8-/m1/s1
InChIKeyFDCFKLBIAIKUKB-GKROBHDKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',5'-Dideoxyuridine (CAS 35959-50-3): A 5'-Modified Pyrimidine Nucleoside Analog for Antiviral and Anticancer Research


2',5'-Dideoxyuridine (CAS 35959-50-3), also known as ddUrd, is a synthetic pyrimidine nucleoside analog belonging to the 2',5'-dideoxyribonucleoside class [1]. Characterized by the absence of hydroxyl groups at both the 2' and 5' positions of the ribose moiety, this compound functions as a nucleoside antimetabolite with demonstrated antiviral activity against herpes simplex and varicella-zoster infections , as well as cytotoxic activity against murine leukemia cells . Unlike naturally occurring nucleosides, 2',5'-dideoxyuridine incorporates a 5'-deoxy modification that fundamentally alters its metabolic activation pathway and enzyme recognition profile compared to its 5'-hydroxyl-containing analogs [1].

Why 2',5'-Dideoxyuridine Cannot Be Substituted by 2'-Deoxyuridine or Other 5'-Hydroxyl-Containing Analogs


Generic substitution of 2',5'-dideoxyuridine with 2'-deoxyuridine (dUrd) or other 5'-hydroxyl-containing pyrimidine nucleoside analogs is scientifically unjustified due to the compound's unique 5'-deoxy structural modification. The absence of the 5'-hydroxyl group fundamentally alters enzyme recognition, substrate specificity, and metabolic activation pathways [1]. Specifically, 2',5'-dideoxyuridine binds directly to thymidylate synthase as an inhibitor rather than undergoing the 5'-phosphorylation cascade required for dUrd incorporation into DNA [2]. Furthermore, the 5'-deoxy modification eliminates susceptibility to dephosphorylation by cytosolic 5'-nucleotidases that rapidly inactivate 5'-monophosphorylated nucleoside analogs, thereby conferring distinct intracellular stability and pharmacokinetic behavior [3]. These mechanistic divergences preclude any assumption of functional equivalence, necessitating compound-specific validation and procurement.

Quantitative Evidence for 2',5'-Dideoxyuridine Differentiation: Head-to-Head and Cross-Study Comparisons


Crystallographic Evidence: Unique Binding Mode to Thymidylate Synthase Versus 2'-Deoxyuridine Monophosphate

The X-ray crystal structure of 2',5'-dideoxyuridine (DDU) bound to E. coli thymidylate synthase (PDB ID: 1DDU) at 2.1 Å resolution reveals a fundamentally distinct binding mode compared to the natural substrate 2'-deoxyuridine monophosphate (dUMP). While dUMP requires 5'-phosphorylation for enzyme recognition and catalysis, DDU binds directly to the active site without prior phosphorylation [1]. This structural evidence confirms that the 5'-deoxy modification of DDU bypasses the requisite phosphorylation step that governs dUMP binding, enabling direct enzyme inhibition rather than substrate-like processing [2].

Structural Biology X-ray Crystallography Thymidylate Synthase Inhibition

Derivative Structure-Activity Comparison: AIU (5-Iodo-5'-amino-2',5'-dideoxyuridine) vs. Idoxuridine (5-Iodo-2'-deoxyuridine) Therapeutic Index

The 5'-amino derivative of 2',5'-dideoxyuridine, namely 5-iodo-5'-amino-2',5'-dideoxyuridine (AIU), demonstrates a markedly improved therapeutic profile compared to the 5'-hydroxyl-containing analog idoxuridine (5-iodo-2'-deoxyuridine). AIU is the first compound unequivocally demonstrated to require activation by herpesvirus-encoded thymidine kinase for antiviral activity, a property conferred specifically by the 2',5'-dideoxy scaffold combined with the 5'-amino substitution [1]. In experimental herpes simplex keratitis in rabbits, AIU demonstrated a 10-fold improvement in therapeutic index compared to idoxuridine, despite being less potent in absolute terms [2].

Antiviral Therapeutics Herpes Simplex Virus Therapeutic Index

Enzyme Binding Affinity: 2',5'-Dideoxyuridine Analog AIU Binds Thymidylate Kinase with Ki = 59 µM

The 5'-amino derivative of 2',5'-dideoxyuridine (AIU) demonstrates direct binding to E. coli thymidylate kinase with an inhibition constant (Ki) of 59 µM, despite not serving as a substrate for this enzyme [1]. In contrast, the natural substrate thymidine monophosphate (dTMP) and phosphorylated nucleoside analogs require phosphorylation at the 5'-position for enzyme recognition. The 5'-deoxy scaffold of the 2',5'-dideoxyuridine core enables binding without productive phosphorylation, a property that extends to thymidine kinase binding as well (Ki = 240 µM for AIU) [1].

Enzyme Kinetics Thymidylate Kinase Binding Affinity

Nucleotide Biosynthesis Inhibition: 2',5'-Dideoxyuridine Derivatives Inhibit DNA Synthesis Without Affecting RNA Synthesis

Reactive 5'-substituted derivatives of 2',5'-dideoxyuridine demonstrate selective inhibition of DNA synthesis without significant inhibition of RNA synthesis, and with less effect on protein synthesis than on DNA synthesis [1]. This selectivity profile contrasts with the parent compound 2',5'-dideoxyuridine, which inhibits protein synthesis via inhibition of uridine incorporation into RNA and demonstrates cytotoxicity against murine leukemia cells . The differential activity between parent and 5'-substituted derivatives highlights the importance of the 5'-modification in determining pathway selectivity.

DNA Synthesis Inhibition Nucleotide Biosynthesis Anticancer Mechanisms

HIV Reverse Transcriptase Chain Termination: Comparative Activity of 2',3'- vs. 2',5'-Dideoxyuridine Scaffolds

The 2',3'-dideoxyuridine scaffold, when converted to its 5'-triphosphate form (ddUTP), demonstrates potent and selective inhibition of HIV reverse transcriptase with a Ki of 0.05 µM, while the parent 2',3'-dideoxyuridine nucleoside exhibits poor anti-HIV activity in cellular assays [1]. This stark contrast between triphosphate potency and nucleoside inactivity highlights the critical role of phosphorylation efficiency in determining antiviral efficacy. The 2',5'-dideoxyuridine scaffold, which already lacks the 5'-hydroxyl group, operates via fundamentally different activation pathways that bypass cellular kinase dependence [2], positioning it as a distinct chemical tool for studying kinase-independent mechanisms.

HIV Reverse Transcriptase Chain Termination Nucleoside Analog Comparison

Optimal Research and Industrial Applications for 2',5'-Dideoxyuridine Based on Validated Evidence


Structural Biology: X-ray Crystallography Studies of Thymidylate Synthase Inhibition Mechanisms

2',5'-Dideoxyuridine is optimally suited for co-crystallization studies with thymidylate synthase to investigate phosphorylation-independent inhibitor binding. The compound has been successfully co-crystallized with E. coli thymidylate synthase (PDB: 1DDU at 2.1 Å resolution), providing a validated experimental system for structure-based drug design and mechanistic enzymology [1]. This application is particularly valuable for studying how nucleoside analogs can bypass the 5'-phosphorylation requirement that governs substrate recognition, enabling direct investigation of alternative binding modes relevant to antifolate combination therapy design [2].

Antiviral Selectivity Research: Investigating Viral Thymidine Kinase-Dependent Activation Pathways

The 2',5'-dideoxyuridine scaffold, particularly with 5'-amino substitution (as in AIU), enables investigation of viral thymidine kinase-dependent activation mechanisms with unprecedented selectivity. The AIU derivative requires unequivocal activation by herpesvirus-encoded thymidine kinase for antiviral activity, demonstrating a 10-fold improved therapeutic index compared to 5'-hydroxyl-containing analogs [1]. This property makes 2',5'-dideoxyuridine derivatives ideal for studying virus-selective prodrug activation strategies, host-toxicity minimization, and the fundamental enzymology of viral versus host thymidine kinases [2].

Kinase-Bypass Prodrug Development: Model System for Phosphorylation-Independent Nucleoside Delivery

The 5'-deoxy configuration of 2',5'-dideoxyuridine provides a validated scaffold for developing kinase-bypass prodrug strategies. Unlike 2'-deoxyuridine and 2',3'-dideoxyuridine, which require efficient 5'-phosphorylation for biological activity, the 2',5'-dideoxy scaffold enables direct enzyme binding without prior phosphorylation [1]. This property is particularly relevant for targeting cells or tissues with low or absent nucleoside kinase activity, and for developing phosphoramidate prodrugs designed to deliver pre-formed nucleotide analogs intracellularly [2]. The scaffold serves as a control compound and starting point for designing phosphorylation-independent nucleoside-based inhibitors.

Nucleotide Metabolism Studies: Differentiating DNA vs. RNA Synthesis Inhibition Pathways

2',5'-Dideoxyuridine and its 5'-substituted derivatives provide distinct tools for dissecting nucleotide biosynthesis pathways. The parent compound inhibits protein synthesis via uridine incorporation into RNA and demonstrates cytotoxicity against murine leukemia cells [1], while 5'-substituted derivatives selectively inhibit DNA synthesis without significantly affecting RNA or protein synthesis [2]. This differential activity profile enables researchers to use the appropriate compound for pathway-specific studies, distinguishing between DNA synthesis-dependent and RNA/protein synthesis-dependent mechanisms in cell proliferation and antiviral assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',5'-Dideoxyuridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.